Product packaging for carbamic acid;morpholine(Cat. No.:CAS No. 14905-85-2)

carbamic acid;morpholine

Cat. No.: B12791402
CAS No.: 14905-85-2
M. Wt: 148.16 g/mol
InChI Key: ININOGTZHQOEKR-UHFFFAOYSA-N
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Description

Contextualization of Carbamates and Amine-Derived Systems

Carbamates, the esters of carbamic acid, are a pivotal class of organic compounds. acs.org Their structure, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, imparts a unique blend of stability and reactivity. This functionality is a cornerstone in various fields, including the synthesis of polymers, pharmaceuticals, and agricultural chemicals. acs.org The carbamate (B1207046) group can modulate a molecule's physical and chemical properties, such as its ability to participate in hydrogen bonding and its conformational rigidity. acs.org

Amine-derived systems are fundamental to organic chemistry, with their reactivity largely dictated by the nitrogen's lone pair of electrons. Secondary amines, like morpholine (B109124), readily react with various electrophiles. wikipedia.org The formation of carbamates often involves the reaction of an amine with a suitable carbonyl-containing reagent. acs.org For instance, the reaction of amines with carbon dioxide can lead to the formation of carbamic acids or their corresponding carbamate salts. chemicalbook.comresearchgate.net

Significance of Morpholine as a Chemical Moiety

Morpholine is a heterocyclic compound featuring both an amine and an ether functional group. wikipedia.org This unique structure confers upon it a combination of useful properties. It is a weak base, and its conjugate acid is known as morpholinium. wikipedia.org The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic than other secondary amines like piperidine (B6355638). wikipedia.org

Industrially, morpholine is produced through methods like the dehydration of diethanolamine (B148213) or the reaction of diethylene glycol with ammonia (B1221849). wikipedia.org Its applications are widespread, serving as a building block in the synthesis of pharmaceuticals such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org It is also utilized as a corrosion inhibitor, a solvent, and in the preparation of rubber chemicals and optical brighteners. atamankimya.com

Overview of Research Trajectories for Carbamic Acid;Morpholine Conjugates

The combination of carbamic acid and morpholine gives rise to systems with intriguing chemical properties and diverse research applications. The direct reaction of morpholine with carbon dioxide can form morpholine carbamate. chemicalbook.com This reaction is of interest in the context of carbon capture technologies. mdpi.com

Research has explored the synthesis and reactivity of various morpholine-containing carbamates. For example, the reaction of N,N-diethyl carbamates with morpholine has been studied to understand their kinetics and mechanisms. researchgate.net Furthermore, morpholine carbamate derivatives have been investigated for their potential as volatile corrosion inhibitors for carbon steel. mdpi.com The morpholine moiety is also incorporated into more complex molecules, where the carbamate linkage serves to connect it to other functional groups, as seen in the design of fluorescent probes and other biologically active compounds. mdpi.com The stereoselective synthesis of morpholines often involves the use of carbamate-protected intermediates. rsc.org

Compound Name CAS Number Molecular Formula Key Features/Applications
Carbamic acid463-77-4CH3NO2The parent compound of carbamates. chemsrc.com
Morpholine110-91-8C4H9NOA heterocyclic amine with diverse industrial and synthetic uses. wikipedia.org
Morpholino carbamate21932394 (CID)C5H10N2O3A conjugate of morpholine and carbamic acid. nih.gov
2-(morpholin-4-yl)ethyl phenylcarbamate6329-03-9C13H18N2O3A carbamate with potential biological activity. ontosight.ai
(S)-tert-Butyl (morpholin-2-ylmethyl)carbamateNot specifiedNot specifiedAn intermediate in stereoselective synthesis. smolecule.com
Ethyl (morpholine-4-carbonothioyl)carbamate40398-28-5C8H14N2O3SA carbamate derivative containing sulfur. chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O3 B12791402 carbamic acid;morpholine CAS No. 14905-85-2

Properties

CAS No.

14905-85-2

Molecular Formula

C5H12N2O3

Molecular Weight

148.16 g/mol

IUPAC Name

carbamic acid;morpholine

InChI

InChI=1S/C4H9NO.CH3NO2/c1-3-6-4-2-5-1;2-1(3)4/h5H,1-4H2;2H2,(H,3,4)

InChI Key

ININOGTZHQOEKR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C(=O)(N)O

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms of Carbamic Acid;morpholine Formation and Derivatives

Direct Formation from Morpholine (B109124) and Carbon Dioxide

The reaction between secondary amines, such as morpholine, and carbon dioxide (CO₂) is a fundamental process leading to the formation of carbamic acid and its corresponding carbamate (B1207046) salt. This reaction is a cornerstone of various industrial applications, including CO₂ capture technologies. The subsequent sections delve into the mechanistic details, influencing factors, and kinetic and equilibrium aspects of this transformation.

Mechanistic Pathways of Carbamate Generation via Nucleophilic Attack

The formation of carbamate from the reaction of morpholine with CO₂ proceeds through a nucleophilic attack mechanism. The lone pair of electrons on the nitrogen atom of the morpholine molecule acts as a nucleophile, attacking the electrophilic carbon atom of the carbon dioxide molecule. nih.gov This initial attack leads to the formation of a zwitterionic intermediate, also known as a 1,3-zwitterion, which is characterized by a positive charge on the nitrogen atom and a negative charge on one of the oxygen atoms of the former CO₂ moiety. nih.gov

However, the formation of this zwitterion is often considered a high-energy pathway. nih.gov A more widely accepted and energetically favorable mechanism involves the catalytic assistance of a Brønsted base. acs.org In this concerted mechanism, a second molecule of morpholine (or another base present in the system) facilitates the deprotonation of the attacking nitrogen atom as it forms the bond with the CO₂ carbon. acs.orgrsc.org This avoids the formation of a discrete, high-energy zwitterionic intermediate and instead directly leads to the formation of the carbamic acid, which is then promptly deprotonated by another morpholine molecule to yield the morpholinium carbamate salt. nih.gov

Influence of Anhydrous Conditions on Carbamate Formation Equilibrium

Anhydrous conditions significantly favor the formation and stability of carbamates. nih.gov In the absence of water, the primary reaction is the direct interaction between the amine and CO₂, leading to the formation of the ammonium (B1175870) carbamate salt. nih.gov Under such conditions, a CO₂-to-amine molar ratio of approximately 0.5 is expected for the formation of the ammonium carbamate. nih.gov The reaction of morpholine with carbon dioxide under anhydrous conditions readily forms carbamates. nih.gov

The presence of water introduces competing reactions. Water can react with CO₂ to form carbonic acid, which can then dissociate into bicarbonate and carbonate ions. nih.gov Furthermore, water can hydrolyze the formed carbamate, shifting the equilibrium back towards the reactants (amine and CO₂). Therefore, maintaining anhydrous or low-water conditions is crucial for maximizing the yield and stability of the morpholine carbamate. The selective precipitation of ammonium carbamate has been achieved by reacting gaseous CO₂ and ammonia (B1221849) in anhydrous organic solvents. rsc.org

Role of External Bases and Superbases in Carbamate Stabilization and Yield

Strong organic bases are known to stabilize the carbamate intermediate. nih.gov For instance, superbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,1,3,3-tetramethylguanidine (B143053) (TMG) have been shown to mediate carbamate formation. rsc.orgnih.gov While it was initially thought that zwitterionic superbase-CO₂ adducts directly transfer the carboxylate group, further studies have shown that the role of the superbase is to deprotonate the amine as it attacks a free CO₂ molecule. rsc.org This insight is significant for designing new synthetic strategies. rsc.org The use of an external base is particularly advantageous as it can be more efficient at deprotonation than a second molecule of the parent amine, especially if the amine is not a strong base itself.

Kinetic and Equilibrium Studies of CO₂-Morpholine Interaction

The interaction between CO₂ and morpholine has been the subject of several kinetic and equilibrium studies, often in the context of CO₂ capture processes. The reaction is generally considered to be fast. acs.org

Kinetic studies have determined the rate constants for the reaction. For instance, the second-order rate constant for the reaction of CO₂ with morpholine at 25 °C has been reported to be 22,000 L/mol·s. researchgate.net The kinetics of the reaction are influenced by factors such as temperature, amine concentration, and the presence of other species that can act as catalysts or competing reactants. acs.orgresearchgate.net

Equilibrium studies focus on the stability of the formed carbamate. The morpholine carbamate is less stable than the carbamates of some other amines, such as diglycolamine. researchgate.net The equilibrium constant for the formation of morpholine carbamate decreases with increasing temperature, indicating that the reaction is exothermic. acs.org Chemical modeling and experimental measurements, such as ¹³C NMR spectroscopy, are used to determine the speciation in CO₂-loaded morpholine solutions, quantifying the relative amounts of free amine, carbamate, and bicarbonate. researchgate.net

The following table summarizes key findings from kinetic and equilibrium studies of the CO₂-morpholine system.

ParameterValue/ObservationReference
Second-order rate constant (25 °C)22,000 L/mol·s researchgate.net
Carbamate StabilityLess stable than diglycolamine carbamate researchgate.net
Temperature Effect on EquilibriumEquilibrium constant decreases with increasing temperature acs.org
Dominant Species at Room TempCarbamate formation is significant researchgate.net

Synthesis of Complex Morpholine-Containing Carbamate Derivatives

While the direct reaction of morpholine and CO₂ yields a simple carbamate salt, more complex morpholine-containing carbamate derivatives are often synthesized for various applications, including as intermediates in organic synthesis. Palladium-catalyzed reactions have emerged as a powerful tool for the construction of these molecules.

Palladium-Catalyzed Synthesis of Morpholines from Carbamate-Protected Intermediates

Palladium catalysis is a versatile method for the formation of C-N and C-O bonds, which are essential in the synthesis of heterocyclic compounds like morpholine and its derivatives. beilstein-journals.org Carbamates are frequently employed as protecting groups for amines in these synthetic routes. nih.gov The carbamate group can direct or participate in cyclization reactions and can be readily removed under specific conditions to yield the final product.

For example, palladium-catalyzed intramolecular hydroamination of propargylic carbamates is an efficient method for synthesizing oxazolidinones, which are structurally related to morpholines. organic-chemistry.org This type of reaction involves the palladium-catalyzed addition of the N-H bond of the carbamate across a carbon-carbon triple bond within the same molecule. organic-chemistry.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to construct morpholine rings or to append the morpholine moiety to other molecular scaffolds. beilstein-journals.org In these reactions, a carbamate-protected amine can be coupled with a dihaloalkane or a similar precursor in the presence of a palladium catalyst to form the heterocyclic ring. The stability of the carbamate group under the reaction conditions is crucial for the success of these synthetic strategies.

Aminolysis Reactions Involving Morpholine and Carbamate Esters

Aminolysis is a fundamental reaction in which an amine displaces the alkoxy or aryloxy group of an ester to form a new amide or, in this case, a carbamate. The reaction of morpholine with carbamate esters, such as p-nitrophenyl carbamates, is a direct and widely used method for the synthesis of morpholine-4-carboxamides (morpholine carbamates). This transesterification-like reaction is typically driven by the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the carbamate ester.

The reaction mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the leaving group, typically an alcohol or a phenol. The rate of the reaction is significantly influenced by the nature of the leaving group; esters with more acidic leaving groups (e.g., p-nitrophenoxide) are more reactive as the leaving group is more stable.

Recent research has explored these reactions under various conditions. For instance, studies on the aminolysis of diphenylmethyl- and (fluoren-9-yl)methyl p-nitrophenyl carbonates with morpholine in acetonitrile (B52724) have provided insights into the reaction kinetics. The data indicates that the reactions proceed through a concerted mechanism where the bond to the leaving group and the bond to the nucleophile are formed and broken simultaneously. Another study investigated the morpholinolysis of phenyl N-phenylcarbamate, highlighting the influence of the solvent and the potential for general base catalysis.

Reactant 1Reactant 2SolventProductKey Finding
Diphenylmethyl p-nitrophenyl carbonateMorpholineAcetonitrileDiphenylmethyl morpholine-4-carboxylateReaction proceeds via a concerted mechanism.
(Fluoren-9-yl)methyl p-nitrophenyl carbonateMorpholineAcetonitrile(Fluoren-9-yl)methyl morpholine-4-carboxylateKinetic data supports a concerted pathway.
Phenyl N-phenylcarbamateMorpholineAcetonitrile4-(Phenylcarbamoyl)morpholineInvestigation of solvent effects and catalysis.

Multi-Component Coupling Approaches for Carbamate Synthesis

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. These reactions are highly efficient and atom-economical. The Ugi reaction is a prominent example of an MCR that can be adapted for the synthesis of complex carbamate derivatives.

In a typical Ugi four-component reaction (Ugi-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a di-amide derivative. To synthesize morpholine carbamates, morpholine can be used as the amine component. The resulting Ugi product can be designed to contain a carbamate moiety by appropriate choice of the other reactants. For example, a reaction involving morpholine, an aldehyde, an isocyanide, and a carbonic acid monoester could theoretically yield a product with a morpholine carbamate structure.

Research has demonstrated the utility of MCRs in generating libraries of complex molecules. For instance, a three-component reaction between an amine (like morpholine), carbon disulfide, and an electrophile can yield dithiocarbamates, which are structurally related to carbamates. While not a direct synthesis of carbamates, this illustrates the principle. More directly, isocyanate-based MCRs can incorporate morpholine to form carbamate-containing structures in a single step.

Lossen Rearrangement Methodologies for Carbamate Generation

The Lossen rearrangement is a classic organic reaction that converts a hydroxamic acid or its derivative into an isocyanate. This isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles, including amines and alcohols, to form ureas and carbamates, respectively. When morpholine is used as the trapping agent, the corresponding morpholine carbamate (a substituted urea) is formed.

The reaction sequence begins with the O-acylation of a hydroxamic acid, followed by treatment with a base. The base deprotonates the nitrogen, leading to a rearrangement where the R group migrates from the carbonyl carbon to the nitrogen, with the concomitant loss of the carboxylate leaving group. This generates the isocyanate intermediate (R-N=C=O).

The subsequent addition of morpholine to the isocyanate is a rapid and efficient process. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a stable urea (B33335) derivative, specifically a 1-acyl-4-substituted-semicarbazide if the starting material is an N-acyl-O-acyl hydroxamate. This methodology provides an indirect route to morpholine-containing urea-type carbamates from hydroxamic acids.

Starting MaterialKey IntermediateTrapping AgentProduct Type
O-Acyl hydroxamic acidIsocyanate (R-N=C=O)MorpholineN-Substituted morpholine-4-carboxamide (B177924) (Urea derivative)
N,O-DiacylhydroxylamineIsocyanateMorpholine1-Aroyl-4-aryl-2-(morpholine-4-carbonyl)semicarbazide

Stereoselective Synthesis of Morpholines Utilizing Carbamate Protection

The synthesis of chiral, enantiomerically pure morpholines and their derivatives is of significant interest due to their prevalence in pharmaceuticals. Carbamates, particularly the benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc) groups, are frequently employed as protecting groups for the nitrogen atom in these syntheses. They play a crucial role not only in preventing unwanted side reactions but also in directing the stereochemical outcome of key steps.

In the stereoselective synthesis of morpholines, a carbamate-protected amino alcohol is often used as a key precursor. The carbamate group can influence the conformation of the molecule, thereby directing the stereochemistry of subsequent cyclization reactions. For example, an intramolecular Williamson ether synthesis or a Mitsunobu reaction to form the morpholine ring can be influenced by the steric bulk and electronic nature of the carbamate protecting group.

One notable strategy involves the asymmetric dihydroxylation of an alkene followed by conversion into a carbamate-protected amino alcohol. The cyclization of this intermediate to form the morpholine ring can proceed with high stereoselectivity. The carbamate group ensures that the nitrogen nucleophilicity is attenuated until the desired moment and can be removed under specific conditions without racemization of the chiral centers. Research has shown the successful synthesis of optically active 2,3-disubstituted morpholines using this approach, where the carbamate protection is essential for achieving high diastereoselectivity during the ring-forming step.

Synthesis from Amino Alcohols and Vinylsulfonium Salts to Form Morpholine-Carbamates

A novel and efficient method for the synthesis of N-aryl morpholines involves the reaction of 2-(arylamino)ethanols with vinylsulfonium salts. This approach is particularly interesting as it can be adapted to incorporate a carbamate moiety. The reaction proceeds via an initial Michael addition of the amino alcohol's nitrogen to the vinylsulfonium salt, followed by an intramolecular cyclization.

The process can be envisioned as a [3+3] cycloaddition. The amino alcohol acts as a three-atom component (N-C-C-O), and the vinylsulfonium salt provides the other three atoms. The reaction is often promoted by a base, which facilitates the deprotonation of the alcohol and the subsequent intramolecular Williamson ether synthesis-type cyclization to form the morpholine ring.

If carbon dioxide is introduced into the reaction mixture, it can be incorporated to form a carbamate. For example, a three-component reaction between an amino alcohol, carbon dioxide, and an electrophile can lead to the formation of a cyclic carbamate (oxazolidinone), which can be a precursor to morpholine derivatives. More directly, the reaction of amino alcohols with CO2 can form an intermediate carbamic acid, which can then undergo further reactions. The use of vinylsulfonium salts in this context provides a pathway to functionalized morpholines where the carbamate group can be part of the final structure or a key intermediate.

Reactant 1Reactant 2Reactant 3ProductReaction Type
2-(Arylamino)ethanolDivinyl sulfone-N-Aryl-4-(vinylsulfonyl)morpholineMichael addition followed by cyclization
Amino alcoholVinylsulfonium saltCO2 (source)Morpholine with carbamate functionality[3+3] Cycloaddition/Carboxylation

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the morpholine-CO₂ adduct. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbons (¹³C).

The structure of morpholine (B109124) carbamic acid can be unequivocally confirmed by comparing the ¹H and ¹³C NMR spectra of the product with that of the parent compound, morpholine. In morpholine, the protons and carbons on either side of the oxygen and nitrogen atoms are chemically equivalent, leading to a relatively simple spectrum. researchgate.net

Upon reaction with CO₂, the formation of the carbamate (B1207046) moiety (N-COO⁻) induces significant changes in the electron density around the nitrogen atom. This change in the chemical environment results in a downfield shift of the signals corresponding to the adjacent protons and carbons.

In the ¹H NMR spectrum, the protons on the carbons adjacent to the nitrogen (H2/H6) will show a distinct shift compared to their position in unreacted morpholine. Similarly, in the ¹³C NMR spectrum, the carbons adjacent to the nitrogen (C2/C6) will be deshielded, and a new signal corresponding to the carbamate carbonyl carbon will appear at a characteristic downfield position, typically in the range of 160-165 ppm. ntnu.noresearchgate.net

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Morpholine and Expected Shifts for Morpholine Carbamate.

Atom Morpholine Morpholine Carbamate (Expected)
¹H NMR
H2, H6 (-CH₂-N)~2.86 ppmShifted downfield
H3, H5 (-CH₂-O)~3.73 ppmMinor shift
¹³C NMR
C2, C6 (-CH₂-N)~45.8 ppmShifted downfield (>46 ppm)
C3, C5 (-CH₂-O)~67.1 ppmMinor shift
Carbamate (N-COO⁻)N/A~160-165 ppm

Note: Actual chemical shifts can vary depending on the solvent and concentration. chemicalbook.comrsc.org

¹³C NMR spectroscopy is a powerful tool for the quantitative analysis of species in solution following CO₂ absorption by aqueous amine solutions. rsc.org This method allows for the simultaneous determination of the relative concentrations of free amine (morpholine), carbamate, and bicarbonate/carbonate species. ntnu.no

The technique relies on acquiring ¹³C NMR spectra with inverse-gated decoupling, which suppresses the Nuclear Overhauser Effect (NOE) and allows for accurate integration of the signal areas. researchgate.net The concentration of each species is proportional to the integral of its corresponding characteristic peak.

Carbamate: The peak for the carbamate carbonyl carbon appears around 160-165 ppm. ntnu.no

Bicarbonate/Carbonate: Due to rapid proton exchange, bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) often appear as a single, averaged peak. The chemical shift of this peak is dependent on the relative concentration of the two species and the pH of the solution. rsc.org

Free Amine: The concentration of unreacted morpholine can be monitored by the integration of its characteristic carbon signals (C2/C6 and C3/C5).

This quantitative NMR (qNMR) method is crucial for studying the equilibrium and kinetics of the CO₂ capture process in morpholine solutions, providing precise data on solvent loading capacity and reaction efficiency. researchgate.netresearchgate.net

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy and its more advanced variant, Fourier-Transform Infrared (FTIR) spectroscopy, are fundamental techniques for identifying functional groups within a molecule. sintef.com These methods measure the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds.

The formation of morpholine carbamate from morpholine and CO₂ is readily identified by the appearance of new, characteristic absorption bands in the IR spectrum. While the spectrum of morpholine is characterized by C-H, N-H, and C-O stretching and bending vibrations, the carbamate product exhibits strong, distinctive bands associated with the N-COO⁻ group. nih.govchemicalbook.com

Table 2: Key IR Absorption Bands for Identification of Morpholine Carbamate.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Significance
N-H (in Morpholine)Stretching3300 - 3400Disappears or broadens upon carbamate formation.
O=C=O (CO₂)Asymmetric Stretch~2349Present if free CO₂ is dissolved in the sample.
N-COO⁻ (Carbamate)Asymmetric Stretch1550 - 1650Strong, key indicator of carbamate formation. semanticscholar.org
N-COO⁻ (Carbamate)Symmetric Stretch1300 - 1400Another primary indicator of the carbamate adduct. nasa.gov
C-N (Carbamate)Stretching1000 - 1100Confirms the formation of the carbon-nitrogen bond.

The presence of these strong absorption bands, particularly the asymmetric stretch of the carboxylate group, provides clear and rapid evidence for the successful reaction between morpholine and carbon dioxide to form the carbamate adduct. researchgate.net

In-situ FTIR spectroscopy is an invaluable tool for studying reaction mechanisms in real-time. nih.gov By integrating an FTIR probe directly into a reaction vessel, spectra can be collected continuously as the reaction progresses. This allows for the monitoring of the concentration changes of reactants, intermediates, and products over time. sintef.no

For the morpholine-CO₂ system, in-situ FTIR can elucidate the reaction pathway by:

Tracking Reactant Consumption: Observing the decrease in the intensity of IR bands specific to free morpholine.

Monitoring Product Formation: Charting the increase in the characteristic carbamate absorption bands.

Identifying Intermediates: Detecting transient species that may form during the reaction, such as a zwitterionic intermediate, before proton transfer completes the carbamate formation. researchgate.netrsc.org

This dynamic approach provides critical kinetic data and mechanistic insights that are not available from simple pre- and post-reaction analyses, helping to understand the factors that influence the rate and efficiency of carbamate formation. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision (typically to within 5 ppm). mdpi.com This capability allows for the unambiguous determination of a compound's elemental composition and the validation of its molecular formula.

For morpholine carbamic acid (C₅H₉NO₃), HRMS provides a definitive confirmation of its identity. The technique involves ionizing the molecule and measuring its exact mass. The experimentally determined monoisotopic mass is then compared to the theoretically calculated mass based on the proposed molecular formula.

Theoretical Exact Mass Calculation for Morpholine Carbamic Acid (C₅H₉NO₃):

Carbon (⁵ x 12.000000) = 60.000000

Hydrogen (⁹ x 1.007825) = 9.070425

Nitrogen (¹ x 14.003074) = 14.003074

Oxygen (³ x 15.994915) = 47.984745

Total Calculated Mass: 131.058244 u

An HRMS analysis of the reaction product that yields a mass measurement matching this theoretical value to within a few parts per million provides unequivocal evidence for the molecular formula C₅H₉NO₃, thereby validating the formation of morpholine carbamic acid. thermofisher.com This technique is essential for distinguishing the target compound from other potential byproducts or impurities with the same nominal mass but different elemental compositions.

Advanced Chromatography-Mass Spectrometry Techniques for Complex Mixture Analysis

The analysis of "carbamic acid;morpholine" and its related components in complex matrices necessitates the use of sophisticated analytical techniques that offer high sensitivity, selectivity, and resolution. Advanced chromatography coupled with mass spectrometry provides the necessary tools for both trace-level quantification and the identification of unknown degradation products.

Ultrahigh-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) for Trace Analysis

Ultrahigh-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) stands as a premier technique for the determination of trace residues of morpholine, a key constituent of the title compound. The combination of the rapid and efficient separation capabilities of UHPLC with the high mass accuracy and sensitivity of HRMS allows for reliable detection and quantification at very low concentrations. acs.org

Research has demonstrated the successful application of UHPLC-HRMS for determining morpholine residues in complex samples such as agricultural products. acs.org A developed method utilizes a dispersive micro-solid-phase extraction (DMSPE) procedure for sample cleanup, followed by UHPLC-HRMS analysis. acs.org This approach achieves excellent linearity and low detection limits, making it suitable for regulatory monitoring and quality control. acs.org The high resolution of the mass spectrometer is crucial in differentiating the target analyte from matrix interferences, thereby ensuring accurate quantification. acs.orgnih.gov While this methodology focuses on the morpholine moiety, its high sensitivity makes it adaptable for the trace analysis of the intact carbamate salt, provided appropriate chromatographic conditions are established.

Table 1: Example UHPLC-HRMS Parameters for Trace Morpholine Analysis acs.org
ParameterCondition
Chromatography System UHPLC
Column Waters Acquity BEH HILIC (Hydrophilic Interaction Chromatography)
Mobile Phase Gradient elution with 0.1% formic acid and 4 mM ammonium (B1175870) formate (B1220265) in water/acetonitrile (B52724)
Mass Spectrometer High-Resolution Mass Spectrometer (HRMS)
Linearity (R²) > 0.999 (in the range of 1–100 µg/L)
Limit of Detection (LOD) 2 µg/kg
Limit of Quantification (LOQ) 5 µg/kg

Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, making it highly suitable for identifying degradation products of "this compound". Carbamates are often thermally labile, and the carbamic acid portion of the compound can degrade upon heating, potentially yielding morpholine and carbon dioxide. GC-MS can effectively separate and identify these volatile breakdown products.

Direct analysis of morpholine by GC can be challenging due to its polarity. Therefore, derivatization is a common strategy to improve its chromatographic behavior and detection sensitivity. nih.govresearchgate.net A widely used method involves the reaction of morpholine with sodium nitrite (B80452) under acidic conditions to form N-nitrosomorpholine (NMOR). nih.govresearchgate.net This derivative is more volatile and less polar than the parent amine, exhibiting excellent characteristics for GC-MS analysis. nih.govresearchgate.net This derivatization approach, followed by GC-MS analysis, provides a robust and sensitive method for quantifying morpholine that may be released from the degradation of the carbamate salt. nih.gov The mass spectrometer allows for unambiguous identification of the derivative based on its characteristic mass spectrum. nih.govresearchgate.net

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Morpholine nih.govnih.gov
ParameterCondition
Derivatization Agent Sodium Nitrite (under acidic conditions)
Derivative Formed N-nitrosomorpholine (NMOR)
GC Column DB-1701 (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Injection Mode Splitless
Ionization Mode Electron Impact (EI)
Detection Mode Scan or Selected Ion Monitoring (SIM)
Limit of Detection (LOD) 7.3 µg/L
Limit of Quantification (LOQ) 24.4 µg/L

X-ray Crystallography for Solid-State Structural Parameters and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

While the specific crystal structure of "this compound" is not publicly documented, analysis of closely related structures provides significant insight into the expected solid-state parameters. A relevant analogue is Morpholin-4-ium morpholine-4-carbodithioate, which contains a morpholinium cation. researchgate.net The crystallographic data from this compound reveals key structural features of the protonated morpholine ring. researchgate.net

Table 3: Crystallographic Data for the Analogue Compound Morpholin-4-ium morpholine-4-carbodithioate researchgate.net
ParameterValue
Chemical Formula C₄H₁₀NO⁺ · C₅H₈NOS₂⁻
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume (V) 1206.2 ų
Radiation Type Mo Kα
Morpholine Ring Conformation Chair
Key Intermolecular Interaction N—H···S Hydrogen Bonds

Computational and Theoretical Chemistry of Carbamic Acid;morpholine Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to explore the multifaceted chemical nature of carbamic acid;morpholine (B109124) systems.

DFT calculations are employed to determine the equilibrium geometry of the morpholine carbamate (B1207046) system. These calculations provide optimized structural parameters, including bond lengths, bond angles, and dihedral angles. The morpholine ring typically adopts a chair conformation. researchgate.net The carbamate group itself has distinct conformational possibilities, primarily the syn and anti rotamers, arising from rotation around the C–O bond. nih.gov While amides have a strong preference for the syn conformation, carbamates exhibit a smaller energy difference between the two, though the anti form is often slightly favored for steric and electrostatic reasons. nih.gov

Computational results can be benchmarked against experimental data from X-ray crystallography. For instance, the crystal structure of a complex formed by morpholine absorbing atmospheric CO2 and water was identified as morpholinium-1-morpholinecarboxylate-H2O. researchgate.net In this structure, the geometry of the morpholine and carbamate moieties provides a direct reference for the accuracy of DFT-calculated parameters.

Table 1: Comparison of Hypothetical DFT-Calculated and Experimental Structural Parameters for a Morpholine Carbamate System

ParameterHypothetical DFT Value (B3LYP/6-31G*)Experimental Value (Reference researchgate.net)
C-N (carbamate) Bond Length1.38 Å1.37 Å
C=O Bond Length1.25 Å1.26 Å
O-C-N (carbamate) Angle111.0°110.5°
C-N-C (morpholine) Angle112.0°111.8°

DFT calculations, combined with frequency analysis, allow for the computation of key thermodynamic functions. These calculations predict the heat capacity (Cv), entropy (S), and enthalpy (H) of the carbamic acid;morpholine system at various temperatures. This information is vital for understanding the stability and reaction thermodynamics of the compound. For example, the heat of CO2 absorption in amine solutions, a process that involves carbamate formation, is a critical parameter that can be estimated computationally. researchgate.net Studies on aqueous alkanolamine solvents demonstrate that computational methods can provide temperature-dependent functions for carbamate formation constants, which are directly related to the standard reaction enthalpies and Gibbs free energies. chemrxiv.org

Table 2: Hypothetical Thermodynamic Data for Morpholine Carbamate Formation at 298.15 K

Thermodynamic PropertyCalculated Value
ΔH° (Enthalpy of Formation)-75 kJ/mol
ΔS° (Entropy of Formation)-120 J/(mol·K)
ΔG° (Gibbs Free Energy of Formation)-39.2 kJ/mol

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex wavefunctions from DFT calculations into a more intuitive chemical language of lone pairs, bonds, and orbital interactions. researchgate.net For the morpholine carbamate system, NBO analysis reveals key electronic features. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, making it less basic than similar secondary amines like piperidine (B6355638). wikipedia.org NBO analysis quantifies this effect by showing lower negative charge on the morpholine nitrogen.

Within the carbamate moiety, NBO analysis elucidates the nature of the amide resonance. It shows the delocalization of the nitrogen's lone pair (a non-Lewis orbital) into the π* antibonding orbital of the carbonyl group (nN → π*C=O). nih.govkisti.re.kr This interaction stabilizes the molecule, imparts a partial double-bond character to the C–N bond, and influences the geometry and reactivity of the carbamate group. nih.gov The energy of this delocalization can be calculated to estimate the strength of the resonance effect.

The Fukui function is a reactivity descriptor derived from conceptual DFT that helps predict the most likely sites for nucleophilic and electrophilic attack on a molecule. nih.govscm.com The analysis involves calculating the electron density of the neutral molecule as well as its cationic (N-1 electrons) and anionic (N+1 electrons) states.

f+(r) : Identifies sites susceptible to nucleophilic attack by showing where the electron density increases most when an electron is added. scm.com

f-(r) : Identifies sites susceptible to electrophilic attack by showing where the electron density is most depleted upon electron removal. scm.com

For the morpholine carbamate system, Fukui analysis would likely predict that the carbonyl carbon of the carbamate group is a primary site for nucleophilic attack (high f+ value), a common reactivity pattern for carbonyl compounds. faccts.de Conversely, the nitrogen and oxygen atoms, with their lone pairs, would be expected to be the most favorable sites for electrophilic attack (high f- values).

Molecular Dynamics Simulations and Molecular Docking Studies for Ligand-Target Interactions

While DFT is excellent for studying the intrinsic properties of a single molecule, molecular dynamics (MD) simulations and molecular docking are the preferred tools for investigating how a ligand like morpholine carbamate interacts with a biological target, such as a protein or enzyme. nih.gov

Molecular Docking : This technique predicts the preferred orientation of the ligand when it binds to a receptor's active site. It scores different binding poses based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces).

Molecular Dynamics (MD) Simulations : Starting from a docked pose, MD simulations model the atomic-level movement of the ligand-receptor complex over time. mdpi.com This provides insights into the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions that maintain the complex. nih.gov Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD) : Measures the stability of the protein and ligand over time. A stable RMSD suggests a stable binding mode. mdpi.com

Root Mean Square Fluctuation (RMSF) : Identifies which parts of the protein are flexible or rigid upon ligand binding.

Binding Free Energy Calculations (e.g., MM/PBSA) : Estimates the strength of the ligand-receptor interaction, providing a more rigorous assessment of binding affinity than docking scores alone. nih.gov

These simulations can reveal, for example, that the carbamate moiety acts as a hydrogen bond acceptor or donor, while the morpholine ring might engage in hydrophobic or van der Waals interactions within the protein's binding pocket. nih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions, offering insights into transient species like transition states that are often difficult to characterize experimentally. The formation of morpholinium carbamate from morpholine and carbon dioxide is a representative acid-base reaction that has been the subject of theoretical investigation to understand its kinetics and thermodynamics.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of morpholine on the electrophilic carbon atom of carbon dioxide. This leads to the formation of a zwitterionic intermediate. Quantum chemical calculations suggest that this step is a concerted process. The transition state for this step involves the partial formation of the N-C bond and a slight bending of the CO2 molecule.

The final step in the formation of the morpholinium carbamate salt is the ionic interaction between the newly formed carbamic acid and the morpholinium cation. This is a thermodynamically favorable process, resulting in a stable salt.

The table below summarizes the key elementary steps and the nature of the transition states involved in the formation of morpholinium carbamate as elucidated by theoretical models.

StepDescriptionNature of Transition State
1Nucleophilic attack of morpholine on CO2Formation of a partial N-C bond; bending of the CO2 molecule.
2Proton transfer from the zwitterionic intermediate to a second morpholine moleculeElongated N-H bond in the zwitterion and a partially formed N-H bond in the second morpholine molecule.
3Formation of the morpholinium carbamate ion pairPrimarily governed by electrostatic interactions; the transition state is less defined and represents the approach of the ions.

Quantum Chemical Characterization of Non-Linear Optical (NLO) Properties

Quantum chemical calculations are instrumental in predicting and understanding the non-linear optical (NLO) properties of molecules. Materials with significant NLO properties are of great interest for applications in optoelectronics and photonics. The this compound system, existing as the ionic pair morpholinium carbamate, possesses structural features that suggest it may exhibit NLO properties.

The primary requirement for a molecule to have a non-zero first hyperpolarizability (β), a measure of the second-order NLO response, is a lack of centrosymmetry and a significant change in dipole moment upon excitation. The morpholinium carbamate salt is inherently non-centrosymmetric due to its ionic nature and the specific arrangement of the ions in a crystal lattice.

Computational studies on similar zwitterionic organic molecules and morpholinium salts have shown that the charge separation and the presence of donor-acceptor groups can lead to large hyperpolarizability values. In morpholinium carbamate, the carbamate anion can be considered an electron-donating group, while the morpholinium cation acts as an electron-accepting group. This intramolecular charge transfer character is a key contributor to the NLO response.

Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be employed to calculate various NLO parameters. These calculations can predict the components of the polarizability (α) and the first hyperpolarizability (β) tensors. While specific computational data for morpholinium carbamate is not extensively available in the literature, calculations on analogous systems provide valuable insights.

The table below presents hypothetical, yet representative, calculated NLO properties for a zwitterionic organic salt similar to morpholinium carbamate, obtained using DFT calculations. These values illustrate the potential of such systems as NLO materials.

ParameterCalculated Value (a.u.)
Dipole Moment (μ)8.5 D
Mean Polarizability (α)120
First Hyperpolarizability (β_tot)450

These theoretical predictions, even by analogy, highlight the potential of morpholinium carbamate as a material for further investigation in the field of non-linear optics.

Chemical Reactivity and Transformation Pathways

Hydrolysis Mechanisms of Carbamate (B1207046) Species in Aqueous and Non-Aqueous Environments

The hydrolysis of carbamate species, including the morpholine (B109124) derivative, is a critical reaction that influences its persistence and function in different solvent systems. The mechanism of this transformation is highly dependent on the nature of the environment, particularly the presence or absence of water.

In aqueous environments , water plays a crucial role in the hydrolysis of carbamates. It can act as both a Brønsted acid and a Lewis base, facilitating the breakdown of the carbamate. The hydrolysis process in aqueous solutions can be influenced by pH. Under neutral or acidic conditions, the hydrolysis can be slow. However, under basic conditions (alkaline hydrolysis), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This process is often first-order with respect to both the ester and the hydroxyl ions. For N-monosubstituted carbamates, the reaction can proceed through an isocyanate intermediate. For N,N-disubstituted carbamates like morpholine carbamate, the hydrolysis is generally slower than for their N-monosubstituted counterparts. The rate of hydrolysis for some carbamates has been shown to increase with increasing hydroxyl ion concentration, suggesting a direct role of the hydroxide ion in the reaction mechanism nih.gov. The pH/rate profile may show an inflection point, which can indicate a change in the rate-determining step or the reaction mechanism.

In non-aqueous environments , the pathways for carbamate transformation are significantly altered due to the absence of water to act as a proton source or nucleophile. In such solvents, the hydrolysis of carbamates is largely suppressed. Instead, other reaction pathways may become more prominent. For instance, in the context of CO2 capture, non-aqueous solvents can stabilize the carbamic acid form over the carbamate salt. This stabilization can prevent the subsequent hydrolysis that would typically occur in an aqueous solution. The choice of the non-aqueous solvent is critical, as its properties, such as polarity, can influence the stability and reactivity of the carbamate species.

Thermal Degradation Kinetics and Identification of Degradation Products

The thermal stability of morpholine carbamate is a key factor in its application, particularly in processes that involve temperature cycling, such as CO2 capture. Understanding the kinetics of its thermal degradation and the identity of the resulting products is essential for process optimization and environmental considerations.

The thermal degradation of morpholine is significantly influenced by both temperature and the concentration of dissolved carbon dioxide (CO2 loading).

Temperature: Morpholine demonstrates good thermal stability up to 150°C. researchgate.net However, at temperatures of 175°C and above, the rate of degradation increases significantly. researchgate.net This indicates a thermal threshold beyond which the decomposition of the molecule is accelerated.

CO2 Loading: The rate of thermal degradation of morpholine has been observed to increase with higher CO2 loading. researchgate.net This suggests that the carbamate species itself, or other intermediates formed in the presence of CO2, are less thermally stable than the free amine. The degradation rates are correlated with the total amount of CO2 present in the system.

Studies on the thermal decomposition of morpholine have identified several degradation products, including 2-(2-aminoethoxy) ethanol, ethanolamine, ammonia (B1221849), methylamine, ethylamine, ethylene glycol, glycolic acid, and acetic acid.

Degradation ProductChemical Formula
2-(2-aminoethoxy) ethanolC4H11NO2
EthanolamineC2H7NO
AmmoniaNH3
MethylamineCH5N
EthylamineC2H7N
Ethylene glycolC2H6O2
Glycolic acidC2H4O3
Acetic acidC2H4O2

When compared to other commonly used amines in industrial applications, morpholine exhibits superior thermal stability. researchgate.net

A comparative analysis shows that morpholine is thermally more stable than monoethanolamine (MEA), diethanolamine (B148213) (DEA), methyldiethanolamine (MDEA), and piperazine (B1678402) (PZ). researchgate.net For instance, the temperature required for the regeneration of MEA is often around 95°C, whereas a higher temperature is needed for morpholine due to the greater stability of its carbamate. researchgate.net This higher thermal stability is a significant advantage for morpholine in applications requiring high-temperature regeneration steps.

Amine SystemRelative Thermal Stability
Morpholine (MOR)High
Monoethanolamine (MEA)Lower than MOR
Diethanolamine (DEA)Lower than MOR
Methyldiethanolamine (MDEA)Lower than MOR
Piperazine (PZ)Lower than MOR

Nucleophilic Reactivity: Morpholinolysis and Aminolysis Kinetics

The carbamate functional group can undergo nucleophilic attack, leading to the cleavage of the carbamate linkage. The kinetics of these reactions, such as morpholinolysis (attack by morpholine) and aminolysis (attack by other amines), provide insight into the reactivity of the morpholine carbamate.

While specific kinetic data for the aminolysis of morpholine carbamate is limited, studies on analogous systems provide valuable insights. The aminolysis of carbamates generally follows second-order kinetics, with the rate dependent on the concentrations of both the carbamate and the amine nucleophile.

The table below presents representative activation parameters for the aminolysis of a generic secondary amine carbamate, which can be considered analogous to the morpholine system. These values illustrate the energy requirements for the reaction.

ReactionActivation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
Aminolysis of a secondary amine carbamate40-6038-58-100 to -150

Note: The values presented are typical for the aminolysis of secondary amine carbamates and are intended to be illustrative for the morpholine carbamate system.

Structure-reactivity relationships, such as those described by the Hammett and Brønsted equations, are powerful tools for understanding the factors that influence the rates of chemical reactions.

The Brønsted equation relates the rate constant of a reaction to the acidity or basicity of the reactants. For the formation of carbamates from amines and CO2, which is the reverse of aminolysis, the Brønsted relationship is often linear. For the reaction of primary and secondary amines with CO2, the Brønsted relationship can be expressed as:

log(kamine) = β * pKa + C

where kamine is the rate constant for the reaction, pKa is the acid dissociation constant of the amine's conjugate acid, and β and C are constants. For primary and secondary amines, the Brønsted coefficient (β) is typically around 0.43. researchgate.net This positive value indicates that more basic amines react faster with CO2 to form carbamates, and consequently, their carbamates would be expected to undergo aminolysis more slowly.

The Hammett equation describes the effect of substituents on the reactivity of aromatic compounds. While morpholine itself is not aromatic, the principles of the Hammett equation can be applied to understand how electronic effects would influence the reactivity of substituted carbamates. For the aminolysis of aryl carbamates, the reaction rate is sensitive to the electronic nature of the substituent on the leaving group. Electron-withdrawing groups on the aryl ring generally increase the rate of aminolysis by stabilizing the developing negative charge on the leaving group in the transition state. This is reflected in a positive Hammett ρ value.

CorrelationParameterTypical Value for Carbamate ReactionsInterpretation
Brønstedβ~0.43 (for carbamate formation)More basic amines react faster with CO2.
HammettρPositive (for aminolysis of aryl carbamates)Electron-withdrawing groups on the leaving group accelerate the reaction.

Postulated Transition State Structures (e.g., Four-Membered, Six-Membered Rings)

The formation of carbamic acid from the reaction of morpholine with carbon dioxide is understood to proceed through a transition state that facilitates the nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of CO₂. Computational studies on the reactions of amines with CO₂ have provided insights into the plausible structures of these transient species.

One widely discussed mechanism involves a four-membered transition state . In this model, the reaction is a concerted process where the nitrogen-carbon bond and a proton transfer occur simultaneously. The amine (morpholine) directly attacks the carbon atom of the carbon dioxide molecule. This leads to a strained, four-membered ring-like structure in the transition state before yielding the carbamic acid product. Theoretical calculations for the reaction of CO₂ with primary and secondary amines have indicated that this direct, concerted pathway through a single transition state involves the synchronous formation of the C-N and O-H bonds researchgate.net. The energy barrier for this mechanism in the gas phase is considerable, but it is lowered in the presence of a solvent researchgate.net.

An alternative pathway involves a six-membered transition state , which is generally associated with a catalyzed mechanism. In this scenario, a second molecule, such as another amine molecule or a water molecule, acts as a catalyst by facilitating the proton transfer. This "proton shuttle" mechanism lowers the activation energy of the reaction. The transition state in this case involves a six-membered ring composed of the reacting amine, the carbon dioxide molecule, and the catalyst molecule. For instance, a second morpholine molecule can accept the proton from the nitrogen of the first morpholine as it attacks the CO₂, forming a transient six-membered ring structure. This amine-catalyzed pathway is often considered more favorable than the uncatalyzed four-membered ring transition state, as it avoids a highly strained intermediate and provides a lower energy barrier for the reaction.

Reactions with Carbon Disulfide and Formation of Dithiocarbamates

Morpholine readily reacts with carbon disulfide (CS₂) in a reaction analogous to its reaction with CO₂ to form morpholine-4-dithiocarbamic acid. In the presence of a base, such as sodium hydroxide, the dithiocarbamic acid is deprotonated to form the corresponding dithiocarbamate salt.

The synthesis of sodium morpholine-4-dithiocarbamate typically involves the slow addition of carbon disulfide to a cooled solution of morpholine in the presence of sodium hydroxide. The resulting dithiocarbamate can then be used as a ligand in the synthesis of metal complexes moreheadstate.edu. These dithiocarbamate ligands, featuring two sulfur donor atoms, are effective chelating agents for a variety of metal ions acs.org. The general reaction for the formation of dithiocarbamates from a secondary amine like morpholine is a one-pot synthesis where the amine, carbon disulfide, and a base are reacted together acs.org.

The resulting morpholinyl dithiocarbamate complexes with transition metals, such as copper(II) and zinc(II), have been synthesized and characterized moreheadstate.edu. For example, the reaction of an aqueous solution of a metal salt with the morpholinyl dithiocarbamate ligand yields the corresponding metal complex moreheadstate.edu.

ReactantsBaseProductReference
Morpholine, Carbon DisulfideSodium HydroxideSodium morpholine-4-dithiocarbamate moreheadstate.edu
Morpholine, Carbon Disulfide, Alkyl Halides-S-alkyl morpholine-4-dithiocarbamates researchgate.net

Nitrosation Reactions of Morpholine Moiety in Carbamates

The morpholine moiety, including when it is part of a carbamate structure, is susceptible to nitrosation, leading to the formation of N-nitrosomorpholine (NMOR). NMOR is a known carcinogen, and its formation is a significant chemical transformation of concern researchgate.netresearchgate.net. The nitrosation reaction can occur in the presence of nitrosating agents, which can be formed from nitrite (B80452) salts under acidic conditions or from nitrogen oxides researchgate.netnih.gov.

Studies have shown that morpholine can be nitrosated in vivo when exposed to nitrogen dioxide nih.govacs.org. The formation of NMOR can be inhibited by antioxidants such as ascorbic acid and α-tocopherol, which act as nitrosation blockers in aqueous and lipid phases, respectively nih.gov.

Interestingly, the formation of the carbamate itself can have a protective effect against nitrosation. The reaction of morpholine with carbon dioxide to form morpholine carbamate reduces the availability of the free secondary amine for reaction with nitrosating agents e-bookshelf.de. This is because the formation of the carbamate significantly reduces the charge density at the nitrogen atom, making it less nucleophilic and thus less reactive towards nitrosating species e-bookshelf.de. The extent of this protective effect is dependent on the pH and the concentration of carbon dioxide, as these factors influence the equilibrium between morpholine and its carbamate e-bookshelf.de. It has been noted that secondary amines with weak basicity, such as morpholine, are more prone to nitrosation compared to strongly basic secondary amines.

General Basicity and its Role in Carbamate Formation and Equilibrium

Morpholine is a secondary amine with a pKa value for its conjugate acid of approximately 8.36 to 8.5. This moderate basicity is a key factor influencing its reactivity, including the formation of carbamic acid and its corresponding carbamate. The basicity of an amine is directly related to its ability to react with the weakly acidic carbon dioxide molecule.

The reaction of an amine with CO₂ to form a carbamate is an equilibrium process. The position of this equilibrium is influenced by several factors, including the basicity of the amine, the temperature, and the concentration of the reactants. A more basic amine will generally have a greater driving force to react with CO₂, shifting the equilibrium towards the formation of the carbamate. However, the stability of the resulting carbamate is also a critical factor.

The pKa of morpholine being lower than that of other cyclic secondary amines like piperidine (B6355638) (pKaH ≈ 11) indicates that morpholine is a weaker base. This reduced basicity is attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring. This property influences the equilibrium of carbamate formation; while morpholine readily reacts with CO₂, the resulting carbamate may be less stable compared to carbamates derived from more basic amines. The equilibrium constant for carbamate formation is a function of the amine's basicity.

The basicity of the amine is a crucial characteristic in the context of CO₂ capture technologies, as it affects both the absorption and desorption processes. Amines with lower basicity, like morpholine, may require less energy for the regeneration step (desorption of CO₂), which involves the breakdown of the carbamate.

AminepKa of Conjugate AcidBasicityReference
Morpholine~8.36 - 8.5Weaker
Piperidine~11Stronger

Advanced Applications in Chemical Systems

Carbon Dioxide (CO2) Capture and Separation Technologies

Aqueous solutions of morpholine (B109124) are recognized as a promising solvent for the capture of carbon dioxide (CO2) from various gas streams, including post-combustion flue gas. google.comnih.gov The efficiency of this process is intrinsically linked to the reversible chemical reaction between CO2 and morpholine, which leads to the formation of carbamic acid;morpholine.

Fundamental Mechanisms of CO2 Absorption via Carbamate (B1207046) Formation

The absorption of CO2 into an aqueous morpholine solution is a chemical process involving a series of reactions. The primary mechanism is the reaction between CO2 and morpholine (MOR) to form a zwitterionic intermediate. This intermediate then undergoes a deprotonation step, facilitated by a base (another morpholine molecule or water), to form the stable morpholine carbamate. acs.orgacs.org

This carbamate formation is a key reaction in the CO2 capture process. acs.org The reaction kinetics are a crucial factor, and studies have shown that the pseudo-first-order reaction rate constant of morpholine with CO2 is approximately three times higher than that of the benchmark solvent, monoethanolamine (MEA). google.comgoogle.com This faster reaction rate has the potential to reduce the size of the absorber column required in an industrial CO2 capture plant. researchgate.net

Role of Carbamate Stability and Regeneration in CO2 Loading Capacity

The stability of the formed morpholine carbamate is a critical factor that influences both the CO2 loading capacity of the solvent and the energy required for its regeneration. A more stable carbamate generally leads to a higher CO2 absorption capacity at lower temperatures. However, this stability also means that more energy is required to reverse the reaction and release the captured CO2 during the regeneration step, which typically involves heating the solvent. chemicalbook.com

The thermal stability of morpholine itself is also a significant advantage. Studies have shown that morpholine is more thermally stable than MEA, especially in the presence of CO2 at typical stripper operating conditions. nih.gov Research indicates that morpholine is stable up to 150°C, but can degrade at temperatures of 175°C and higher, with the degradation rate increasing with higher CO2 loading. researchgate.net This higher thermal stability can reduce solvent losses and operational costs in a CO2 capture plant. nih.gov

The regeneration of the solvent, which involves breaking the carbamate bond to release CO2, is an energy-intensive step. chemicalbook.comresearchgate.net The balance between carbamate stability for efficient absorption and the ease of its decomposition for low-energy regeneration is a key area of research in optimizing morpholine-based solvent systems.

Exploration of Thermally Enhanced Acidity for Efficient CO2 Release

To address the energy-intensive nature of solvent regeneration, a novel approach involving "thermally enhanced acidity" has been explored. researchgate.netnih.gov This method utilizes an additive that exhibits a significant increase in acidity at elevated temperatures. chemicalbook.com One such additive studied is m-cresol. researchgate.netnih.gov

Development of Blended Amine Systems and Promoters for Enhanced Performance

To further optimize the performance of morpholine-based solvents, research has focused on the development of blended amine systems. mdpi.com By combining morpholine with other amines, it is possible to tailor the properties of the solvent to achieve a desirable balance of absorption rate, loading capacity, and regeneration energy.

One example is the blending of morpholine with diglycolamine® (DGA). Studies have shown that the reaction of CO2 with morpholine is catalyzed by DGA, which is consistent with the zwitterion mechanism. polybluechem.com Predictions suggest that a blend of 11 wt% morpholine and 53 wt% DGA can absorb CO2 50% faster than a 65 wt% DGA solution at the same CO2 loading. polybluechem.com

Piperazine (B1678402) (PZ) is another amine that has been investigated as a promoter in blended systems. nih.gov The addition of a promoter like piperazine to an amine solvent can significantly enhance the rate of CO2 absorption. nih.gov These blended systems aim to leverage the high reactivity of the promoter with the favorable stability and low degradation characteristics of morpholine.

Experimental and Theoretical Studies on CO2 Solubility and Mass Transfer Coefficients

A thorough understanding of the physical and chemical properties of the morpholine-CO2 system is essential for the design and scale-up of CO2 capture processes. This has led to numerous experimental and theoretical studies on CO2 solubility and mass transfer coefficients in aqueous morpholine solutions.

CO2 Solubility: Experimental data on the equilibrium solubility of CO2 in aqueous morpholine solutions have been collected at various temperatures and concentrations. acs.org These studies have shown that CO2 solubility is a function of temperature, pressure, and morpholine concentration. acs.org Thermodynamic models have been developed to correlate and predict CO2 solubility data with acceptable accuracy. acs.org

Morpholine Concentration (M)CO2 Loading (mol CO2/mol amine)Overall Mass Transfer Coefficient (KG) Effect
4, 5, 6Lean LoadingPositive impact with increasing concentration
4, 5, 6Rich LoadingDifference within experimental uncertainty

Materials Science and Polymer Chemistry

While the primary application of the this compound system is in CO2 capture, its reactive nature also lends itself to applications in materials science and polymer chemistry. The in-situ formation of carbamic acid from morpholine and CO2 can be harnessed for the synthesis of various organic molecules and polymers.

One notable application is the synthesis of N-formylmorpholine. nih.gov This process involves the capture of CO2 by morpholine, followed by a catalytic formylation reaction. nih.gov N-formylmorpholine is a valuable chemical intermediate used in various industrial processes.

In the realm of polymer chemistry, morpholine and its derivatives have been utilized as catalysts in the production of polyurethanes. google.comchemrxiv.org Specifically, certain N-alkoxyalkyl morpholines have been employed as catalysts in the reaction of organic polyisocyanates with polyester or polyether polyols to produce polyurethane foams. researchgate.net While morpholine itself can act as a catalyst, studies have shown that derivatives like 4-methylmorpholine can be more effective in promoting urethane formation. chemicalbook.comchemrxiv.org

The carbamate functional group, which is central to the this compound system, is the fundamental linkage in polyurethanes. The reaction of CO2 with amines to form carbamates is a key step in developing CO2-based polymers. While direct polymerization of this compound is not a widely established method, the underlying chemistry of carbamate formation from CO2 and an amine is a cornerstone of this area of polymer science. acs.org

Furthermore, metal carbamate complexes, which can be synthesized from metal halides, amines like morpholine, and CO2, have applications as precursors in catalysis and material chemistry. researchgate.net These complexes can be used in polymerization reactions, such as the ring-opening polymerization of lactide. researchgate.net

Utilization as Intermediates in Polymer and Resin Synthesis

Morpholine and its derivatives serve as crucial building blocks in the synthesis of various polymers and resins. e3s-conferences.org Their bifunctional nature allows them to be incorporated into polymer backbones, imparting unique characteristics to the final material. A notable example is the organocatalytic ring-opening polymerization of N-substituted morpholin-2-ones, which yields functionalized poly(aminoesters). acs.org This process, catalyzed by systems such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), allows for the creation of polymers with N-acylated amines directly in the polyester backbone. acs.org

Additionally, new ionizable monomers, including N-ethyl morpholine methacrylate (EMM) and N-ethyl morpholine methacrylamide (EMA), have been synthesized. These monomers can be polymerized through radical polymerization to create homopolymers like poly-EMM and poly-EMA, which are suitable for producing smart hydrogels for various applications. nih.gov The versatility of morpholine as an intermediate is a key factor in the production of these advanced polymeric materials. e3s-conferences.org

Application as Curing Agents, Stabilizers, and Cross-Linking Agents in Advanced Materials

In the production of advanced materials, morpholine derivatives play a significant role as curing agents, stabilizers, and cross-linking agents. e3s-conferences.org These applications are critical for enhancing the durability and performance of polymers. For instance, cross-linked hydrogels have been prepared from morpholine-based monomers using cross-linkers like N,N'-methylene bisacrylamide (BAam) and 1,3,5-triacryloylhexahydro-1,3,5-triazine. nih.gov These cross-linked networks exhibit pH-responsive swelling behavior, making them suitable for applications such as drug delivery systems. nih.gov The ability of these derivatives to form stable, three-dimensional networks is fundamental to their function as effective cross-linking and curing agents.

Exploration in the Development of Materials with Superior Mechanical and Thermal Properties

The incorporation of morpholine derivatives into polymer structures is a key strategy for developing materials with enhanced mechanical and thermal properties. e3s-conferences.org The inherent stability of the morpholine ring and its ability to participate in strong intermolecular interactions contribute to the robustness of the resulting materials. The use of morpholine derivatives as curing and cross-linking agents directly influences these properties by increasing the density of the polymer network, leading to materials with higher strength, stiffness, and thermal resistance. e3s-conferences.org Research in this area is focused on tailoring the structure of morpholine-based monomers and cross-linkers to achieve specific material performance characteristics.

Advanced Organic Synthesis and Catalysis

Morpholine and its derivatives are indispensable tools in modern organic synthesis, serving not only as structural motifs in target molecules but also as versatile solvents and highly effective catalysts.

Role as Versatile Solvents and Catalysts in Chemical Transformations

Due to its polarity, stability, and relatively low cost, morpholine is frequently used as a solvent for a wide range of chemical reactions. wikipedia.orgatamankimya.comchemicalbook.com Its miscibility with water and many organic solvents makes it a practical choice in both industrial and research settings. atamankimya.com Furthermore, derivatives such as N-formylmorpholine are being explored as green solvents in the synthesis of heterocyclic compounds. europub.co.ukajgreenchem.com Beyond its role as a solvent, the basic nitrogen atom in the morpholine ring allows it to function as a catalyst in various chemical transformations, further enhancing its utility in organic synthesis. e3s-conferences.org

Development of Highly Efficient Morpholine-Based Organocatalysts for Asymmetric Reactions

A significant area of research has been the development of chiral morpholine-based organocatalysts for asymmetric synthesis. rsc.org Although enamines derived from morpholine are typically less reactive than those from pyrrolidine (B122466) or piperidine (B6355638), new classes of catalysts have been designed to overcome this limitation. frontiersin.orgnih.gov

For example, organocatalysts belonging to the class of ß-morpholine amino acids have proven highly effective in the 1,4-addition reaction of aldehydes to nitroolefins. frontiersin.orgnih.gov These catalysts can produce condensation products with excellent yields, high diastereoselectivity, and exquisite enantioselectivity. frontiersin.org The success of these catalysts is attributed to specific structural features, such as a carboxylic moiety in the β-position to the amine, which overcomes the inherent low reactivity of the morpholine ring in enamine catalysis. frontiersin.orgnih.gov

Other approaches include the development of morpholine-derived chiral phase-transfer catalysts for reactions like the enantioselective conjugate addition of oxindoles to Michael acceptors. greyhoundchrom.comtcichemicals.com Additionally, efficient catalytic methods for the enantioselective synthesis of 3-substituted morpholines have been developed using a one-pot tandem reaction involving hydroamination and asymmetric transfer hydrogenation. nih.govorganic-chemistry.org

Table 1: Performance of a Morpholine-Based Organocatalyst in the 1,4-Addition of Butyraldehyde to trans-β-nitrostyrene Data sourced from computational and experimental studies on ß-morpholine amino acid catalysts. frontiersin.org

Catalyst Loading (mol%)Aldehyde EquivalentsConversionDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)
11.1Quantitative90%–99%70%–99%

Applications in Palladium-Catalyzed Carbon-Nitrogen (C-N) Cross-Coupling Reactions

Morpholine is a widely used nucleophile in palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination. wikipedia.org This reaction is a powerful method for forming aryl amines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.orgacs.org The reaction facilitates the coupling of morpholine with a variety of aryl halides and pseudohalides. acs.org

The efficiency of the Buchwald-Hartwig amination of morpholine is highly dependent on the choice of ligand for the palladium catalyst. Ligands such as RuPhos, SPhos, and BINAP have been shown to be effective in the coupling of morpholine with substrates like 3-bromo-2-aminopyridine, affording the desired product in high yields. nih.gov The reaction has been successfully applied to the synthesis of complex molecules, including potential drug candidates. acs.orgrsc.org For instance, it was a key step in the synthesis of a new class of thiazine-based compounds designed to overcome multidrug resistance in cancer. acs.org

Research has also explored modifying ligands with a morpholine moiety. For example, replacing a methoxy group on the BrettPhos ligand with a morpholine unit has been proposed to mitigate potential metal-chelating issues during the catalytic cycle. mit.edu

Table 2: Ligand Screen for Pd-Catalyzed C,N-Cross Coupling of Morpholine to 3-bromo-2-aminopyridine Data from a study on challenging C,N-cross coupling reactions. nih.gov

LigandCatalyst SystemYield (%)
XPhos (L1)Pd₂(dba)₃/Ligand40
RuPhos (L3)Pd₂(dba)₃/Ligand71
RuPhos-precatalyst (Pre-L3)Precatalyst83
SPhos (L4)Pd₂(dba)₃/Ligand76
BINAP (L9)Pd₂(dba)₃/Ligand71

Contribution to CO2 Activation Routes in Metal-Catalyzed Processes

The reaction between morpholine and carbon dioxide (CO₂) to form morpholine carbamic acid is a critical step in activating CO₂ for subsequent chemical transformations, particularly in metal-catalyzed hydrogenation processes to produce methanol. In these systems, morpholine acts as both a CO₂ capture agent and a cocatalyst, facilitating the conversion of CO₂ into more reactive intermediates.

Research has demonstrated that in addition to ruthenium, manganese(I)-PNP pincer complexes can also effectively catalyze this two-step conversion, with morpholine being identified as a superior amine source for the reaction mdpi.com. The process involves two distinct stages: the N-formylation of the amine with CO₂ and H₂, followed by the hydrogenation of the resulting formamide to methanol mdpi.com. The efficiency of these catalytic systems provides a viable strategy for chemical CO₂ fixation, transforming a greenhouse gas into a valuable chemical feedstock mdpi.comresearchgate.net.

Synthesis of Diverse Heterocyclic Compounds (e.g., Oxazolidinones, Triazoles)

The carbamic acid of morpholine, or its derivatives, serves as a versatile building block in the synthesis of various heterocyclic compounds, which are significant scaffolds in medicinal chemistry.

Oxazolidinones: N-aryl oxazolidinones, a class of potent antibacterial agents, can be synthesized from carbamate precursors. A key example is Linezolid (B1675486), an antibiotic containing a morpholine ring. The synthesis of Linezolid and its analogues can be achieved starting from 3-fluoro-4-morpholinyl aniline mdpi.com. A general method for preparing chiral oxazolidinones involves the reaction of N-aryl carbamates with enantiopure epichlorohydrin, using a base like lithium hydroxide at room temperature mdpi.commdpi.com. This reaction proceeds through the formation of the oxazolidinone core and is applicable to the synthesis of various biologically active compounds mdpi.commdpi.com. The condensation of an aromatic carbamate with a suitable three-carbon reagent, such as a derivative of glycidylamine, is a primary method for creating the 5-aminomethyl substituted oxazolidinone structure crucial for its antibacterial activity researchgate.net.

Triazoles: Morpholine is readily incorporated into 1,2,4-triazole structures. A common synthetic route involves preparing a 1,2,4-triazole-3-thiol core, which can then be reacted with formaldehyde and a secondary amine like morpholine in a Mannich reaction to yield the final derivative researchgate.netresearchgate.netmdpi.com. Another approach involves the synthesis of Schiff bases from a triazole precursor, which are then treated with morpholine to produce Mannich bases containing both the triazole and morpholine moieties mdpi.com. These synthetic strategies allow for the creation of a library of morpholine-substituted triazole compounds for evaluation in various biological assays researchgate.netmdpi.com.

Corrosion Inhibition Mechanisms and Studies

Investigation of Protective Layer Formation via Physical and Chemical Adsorption

Morpholine and its carbamic acid derivatives are effective corrosion inhibitors for metals, particularly steel, in various environments. Their primary mechanism of action is the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents rsc.orgresearchgate.net. This protective layer is formed through the adsorption of the inhibitor molecules onto the metal surface researchgate.net.

The adsorption process can involve both physisorption and chemisorption. Physisorption occurs due to electrostatic interactions between the charged metal surface and the inhibitor molecules. Chemisorption involves the sharing of electrons between the heteroatoms (nitrogen and oxygen) in the morpholine ring and the vacant d-orbitals of the metal atoms, leading to the formation of coordinate covalent bonds. Studies on morpholine carbonate and morpholine benzoate have shown that these compounds form effective adsorptive films on steel surfaces, reducing the corrosion rate by inhibiting both anodic and cathodic reactions. The presence of these inhibitors increases the charge transfer resistance at the metal-solution interface, indicating the formation of a stable, protective barrier rsc.org. The efficiency of this protective layer generally increases with the concentration of the inhibitor rsc.orgresearchgate.net.

Examination of Coordination Chemistry with Metal Surfaces (e.g., Iron Atoms)

The chemical adsorption of morpholine-based inhibitors on metal surfaces is fundamentally a process of coordination chemistry. For steel, the primary metal is iron. Morpholine and its derivatives, including the carbamic acid form, act as ligands that coordinate with the iron atoms (Fe) on the surface.

The lone pair of electrons on the nitrogen atom and the oxygen atom of the morpholine ring are available for donation to the empty d-orbitals of iron atoms. This interaction leads to the formation of a stable, coordinated layer that adheres strongly to the surface. X-ray photoelectron spectroscopy (XPS) and computational simulations have confirmed that morpholine carbonate and benzoate inhibitors adsorb on steel surfaces by coordinating with iron atoms through their nitrogen and oxygen centers. Iron(III) is a hard Lewis acid and readily binds to hard Lewis bases like the oxygen and nitrogen donors present in morpholine and its derivatives. This strong coordination passivates the metal surface, making it less susceptible to attack by corrosive species in the environment.

Modeling of Vapor-Liquid Equilibria and Species Distribution in Corrosion Prediction

In industrial systems, such as the secondary coolant circuits of power plants or amine treating units, predicting the potential for corrosion is crucial for maintaining asset integrity. Thermodynamic modeling of Vapor-Liquid Equilibria (VLE) is a key tool for this purpose. For systems containing morpholine, water, and acidic gases like CO₂, VLE models are used to predict the distribution of chemical species between the vapor and liquid phases at different temperatures and pressures.

These models can calculate the pH of the condensate and the concentration of corrosive species like carbonic acid and carbamates in the liquid phase. Chemical modeling has shown that alkaline morpholine solutions have a strong tendency to absorb CO₂, leading to the formation of morpholine carbamates. Understanding this speciation is critical because the pH and the presence of specific ions directly influence corrosion rates. By integrating thermodynamic models with electrochemical principles, it becomes possible to predict areas susceptible to high corrosion rates, such as where the first condensate forms mdpi.com. This predictive capability allows for the optimization of inhibitor dosage and operational parameters to mitigate corrosion effectively.

Medicinal Chemistry: Design and Chemical Principles of Structure-Activity Relationships

Morpholine is recognized as a "privileged pharmacophore" in medicinal chemistry, meaning its structure is frequently found in approved drugs and bioactive molecules across a wide range of therapeutic areas mdpi.comresearchgate.net. Its value stems from its unique physicochemical properties and its ability to favorably influence the structure-activity relationship (SAR) of a drug candidate.

The design principles for incorporating a morpholine ring into a molecule are generally centered on three main roles:

Enhancing Potency through Molecular Interactions: The oxygen atom in the morpholine ring is a hydrogen bond acceptor, allowing it to form key interactions with biological targets like enzymes and receptors researchgate.net. The ring itself, being relatively electron-deficient, can participate in hydrophobic interactions researchgate.net. These combined interactions can significantly enhance the binding affinity and potency of a compound researchgate.netresearchgate.net.

Acting as a Versatile Scaffold: The chair-like, flexible conformation of the morpholine ring allows it to serve as a scaffold, positioning other functional groups (appendages) in the correct orientation for optimal interaction with a biological target researchgate.net. Its simple and accessible synthetic routes make it an attractive building block for constructing more complex molecules.

The table below summarizes key research findings related to the applications and mechanisms of "this compound".

Section Topic Key Research Findings
6.3.4 CO₂ ActivationMorpholine acts as a cocatalyst in the Ru-catalyzed hydrogenation of CO₂ to methanol via the formation of N-formylmorpholine. mdpi.comresearchgate.netresearchgate.net
6.3.5 Heterocycle SynthesisN-aryl carbamates are key precursors for synthesizing oxazolidinone antibiotics like Linezolid, which contains a morpholine ring. mdpi.commdpi.commdpi.com
6.3.5 Heterocycle SynthesisMorpholine is incorporated into 1,2,4-triazole structures through Mannich reactions. researchgate.netmdpi.com
6.4.1 Corrosion InhibitionForms a protective layer on steel surfaces through both physical and chemical adsorption, inhibiting corrosion. rsc.orgresearchgate.net
6.4.2 Coordination ChemistryThe nitrogen and oxygen atoms of morpholine coordinate with iron atoms on the metal surface, forming a stable, passivating layer.
6.4.3 VLE ModelingThermodynamic modeling of morpholine-water-CO₂ systems is used to predict species distribution and pH to assess corrosion risk in industrial settings.
6.5 Medicinal ChemistryActs as a privileged pharmacophore, enhancing potency, serving as a scaffold, and improving the pharmacokinetic properties of drug candidates. mdpi.comresearchgate.net

Design and Synthesis of Novel this compound Derivatives as Scaffolds

The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties. researchgate.net When combined with a carbamic acid moiety to form the morpholine-4-carboxylate scaffold, it serves as a versatile building block for synthesizing a diverse range of biologically active compounds. researchgate.net This scaffold's utility lies in its ability to allow for precise positioning of functional groups, which is a key principle in modern drug design. The morpholine moiety often enhances properties like aqueous solubility and bioavailability in drug candidates.

The synthesis of morpholine derivatives is a well-studied area, providing various routes to create novel compounds. researchgate.net A common strategy involves the reaction of morpholine with chloroacetyl chloride to form an intermediate, 2-chloro-1-(morpholin-4-yl)ethanone. This intermediate can then be reacted with various alcohols, amines, and thiols to generate a library of morpholine acetamide derivatives. nih.gov Another approach starts with reacting morpholine with ethyl chloroacetate to produce morpholin-N-ethyl acetate, which can be further modified. uobaghdad.edu.iq For instance, treatment with hydrazine hydrate yields morpholin-N-ethyl acetohydrazide, a precursor for synthesizing heterocyclic derivatives like 1,2,4-triazoles. uobaghdad.edu.iqresearchgate.net

The Castagnoli-Cushman reaction, a multicomponent reaction, has also been employed for the synthesis of morpholine derivatives, such as those containing a thioamide or an amidino group, by reacting diglycolic anhydride with imines. nih.gov These synthetic strategies highlight the flexibility of the morpholine scaffold in generating diverse chemical entities for various applications. researchgate.netresearchgate.net

Table 1: Synthetic Strategies for Morpholine Derivatives

Starting Materials Key Intermediates Final Derivative Class Reference
Morpholine, Chloroacetyl chloride 2-chloro-1-(morpholin-4-yl)ethanone Morpholine acetamides nih.gov
Morpholine, Ethyl chloroacetate Morpholin-N-ethyl acetate 1,2,4-triazoles uobaghdad.edu.iq

Chemical Structure-Activity Relationship (SAR) Studies Focusing on Structural Modifications and Interactions

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of morpholine-based compounds by identifying key structural features that influence their biological activity. tandfonline.com The morpholine ring itself is a versatile pharmacophore, and its ability to enhance potency through molecular interactions or modulate pharmacokinetic properties makes it a focus of medicinal chemists. e3s-conferences.orgresearchgate.netepa.gov

SAR studies on various morpholine derivatives have yielded critical insights:

Substitution on Aromatic Rings: In a series of anticancer agents, substitution on an aromatic ring attached to the morpholine moiety with a halogen group led to an increase in inhibitory activity against the HepG2 cell line. e3s-conferences.org

Linker Length: For quinoline derivatives bearing a morpholine group designed as cholinesterase inhibitors, the length of the methylene linker between the quinoline and morpholine moieties was critical. A 2-methylene linker resulted in better inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to 3- or 4-methylene linkers. mdpi.com

Substituents on the Morpholine Ring: The introduction of an alkyl substitution at the third position of the morpholine ring was found to increase anticancer activity. researchgate.net

Importance of the Morpholine Oxygen: In a series of antimalarial quinoline-4-carboxamide derivatives, the morpholine oxygen was found to be crucial for antiparasitic activity, as its replacement with a piperidine was not tolerated. acs.org However, the nitrogen atom was not essential for potency. acs.org

These studies demonstrate that systematic structural modifications to the morpholine scaffold and its substituents are essential for fine-tuning the biological activity and developing potent and selective therapeutic agents. tandfonline.come3s-conferences.org

Table 2: Summary of SAR Findings for Morpholine Derivatives

Compound Class Structural Modification Impact on Activity Target/Assay Reference
Anticancer agents Halogen substitution on attached aromatic ring Increased inhibitory activity HepG2 cell line e3s-conferences.org
Quinoline derivatives 2-methylene linker vs. 3- or 4-methylene linker Better AChE/BChE inhibition Cholinesterase inhibition mdpi.com
Anticancer agents Alkyl substitution at C-3 of morpholine Increased anticancer activity mTOR binding researchgate.net

Modulation of Inter- and Intramolecular Interactions with Biological Targets (e.g., Enzymes, Receptors)

The this compound moiety plays a significant role in how a molecule interacts with its biological targets, such as enzymes and receptors. The specific atoms and their arrangement within this scaffold facilitate various non-covalent interactions that are critical for biological activity.

The carbamate functionality itself can participate in hydrogen bonding through its carbonyl group and the backbone NH group. nih.govacs.org This ability, combined with the conformational restriction imposed by the delocalization of electrons, allows for the modulation of interactions with target proteins. nih.govacs.org

Specific examples of morpholine carbamate derivatives interacting with biological targets include:

Renin Inhibitors: Novel 2-carbamoyl morpholine derivatives were designed as direct renin inhibitors. X-ray crystallography revealed that the oxygen atoms of the morpholine ring and the carbonyl group at the 2-position formed hydrogen bonds with the backbone NH groups of Ser76 and Thr77 on the flap region of the enzyme. nih.gov These interactions were key to the potent renin inhibitory activity. nih.gov

PI3K Inhibitors: In phosphoinositide-3-kinase (PI3K) inhibitors based on a thienopyrimidine scaffold, the morpholine oxygen binds to the kinase hinge region, specifically interacting with the residue VAL851. acs.org This interaction is crucial for the potency of kinase inhibition. acs.org

BACE1 Inhibitors: Molecular docking studies of morpholine derivatives containing a thioamide group showed the thioamido group interacting with the catalytic aspartic acid residues of BACE1, an enzyme implicated in Alzheimer's disease. nih.gov

α-Glucosidase Inhibitors: In silico analysis of N-methylmorpholine-substituted benzimidazolium salts as α-glucosidase inhibitors showed significant interactions with key residues in the enzyme's active site, such as Asp203, Asp542, and Asp327. mdpi.com

These examples underscore the importance of the morpholine carbamate structure in anchoring molecules within the active sites of enzymes and receptors, thereby modulating their function. nih.govacs.org

Table 3: Interactions of Morpholine Derivatives with Biological Targets

Derivative Class Biological Target Key Interacting Residues Type of Interaction Reference
2-Carbamoyl morpholines Renin Ser76, Thr77 Hydrogen Bonding nih.gov
Thienopyrimidines PI3K-α VAL851 Hydrogen Bonding acs.org
Thioamide morpholines BACE1 Catalytic Aspartic Acid Not specified nih.gov

Role of Carbamate Functionality as a Peptide Bond Surrogate

In medicinal chemistry, the native amide (or peptide) bond is often replaced with unnatural linkages to create peptidomimetics with improved properties. nih.gov The carbamate functionality is widely utilized as a peptide bond surrogate. nih.govacs.org This is primarily due to its enhanced chemical and proteolytic stability compared to the more easily hydrolyzed amide bond. nih.govacs.orgnih.gov

The key advantages of using a carbamate group to replace a peptide bond include:

Metabolic Stability: Carbamates are stable against various proteases, the enzymes responsible for the metabolism of peptide-like drugs. nih.govnih.gov This increased stability leads to a longer duration of action in the body.

Increased Permeability: The carbamate group can increase a molecule's ability to permeate cell membranes, which is often a challenge for peptide-based drugs. nih.govacs.orgnih.gov

Conformational Control: The carbamate functionality imposes a degree of conformational restriction on the molecule due to the delocalization of nonbonded electrons on the nitrogen into the carboxyl moiety. nih.govacs.org This can help to lock the molecule into a bioactive conformation.

Maintained Hydrogen Bonding: Like a peptide bond, the carbamate group can still participate in crucial hydrogen bonding interactions with biological targets. nih.govacs.org

While peptides often have therapeutic potential, their poor stability and membrane permeability limit their use as drugs. nih.gov The replacement of the amide bond with a carbamate bioisostere can yield new peptidomimetics with improved biological properties while retaining the desired therapeutic effect. nih.gov

Application of Biological Isostructural Substitution in Derivative Design

Bioisosterism is a fundamental strategy in drug design where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance the compound's biological activity or improve its pharmacokinetic profile. nih.govnih.gov This process of replacement or modification of functional groups is a key tool for medicinal chemists. nih.gov

The morpholine ring and its associated carbamate functionality are often subjects of bioisosteric replacement. More than 20 FDA-approved drugs contain a morpholine moiety, but it can be metabolically labile. enamine.netenamine.net Therefore, designing morpholine-based analogues or replacing the morpholine ring with a bioisostere can advantageously alter properties such as lipophilicity and metabolic stability. enamine.netpharmaceutical-business-review.com

Examples of bioisosteric replacement in the context of morpholine-containing compounds include:

Improving Brain Exposure: In the design of novel cholinesterase inhibitors, a morpholine moiety was introduced via bioisosteric replacement. Its lower structural weight and smaller volume were intended to improve the compound's ability to cross the blood-brain barrier. mdpi.com

Probing Structure-Activity Relationships: In studies of the PI3K inhibitor ZSTK474, which contains two morpholine groups, replacing one morpholine with piperazine resulted in a significant reduction in inhibitory activity, highlighting the sensitivity of that region to the presence of the morpholine oxygen. nih.gov Further replacements with groups like ethanolamine or diethanolamine (B148213) retained high inhibition against some PI3K isoforms but showed reduced activity against others. nih.gov

Addressing Metabolic Lability: Libraries of morpholine analogues, including bicyclic, spiro, bridged, and fused systems, have been designed and synthesized to serve as bioisosteres for the simple morpholine ring, aiming to improve metabolic stability while retaining desired biological interactions. enamine.netenamine.net

The thoughtful application of a bioisostere allows for the modulation of steric size, electronic properties, lipophilicity, polarity, and pKa, providing a powerful method to optimize lead compounds into viable drug candidates. nih.gov

Table 4: Compound Names Mentioned

Compound Name
2-chloro-1-(morpholin-4-yl)ethanone
Morpholin-N-ethyl acetate
Morpholin-N-ethyl acetohydrazide
ZSTK474
Acetylcholine

Q & A

Q. How can researchers ensure reproducibility in carbamic acid synthesis and characterization across labs?

  • Methodological Answer : Adopt standardized protocols:
  • Synthesis : Document stoichiometry, solvent purity, and reaction time .
  • Characterization : Share raw spectral data (e.g., NMR, IR) in open repositories for cross-lab validation .
  • Computational Reproducibility : Publish input files (e.g., Gaussian .com files) with basis sets and solvent parameters .

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